1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide
Description
1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a 6-methylbenzo[d]thiazole moiety via a carboxamide bridge.
The synthesis of such carboxamides typically involves coupling pyrazole carboxylic acids with substituted amines or heterocycles using coupling agents like EDCI/HOBT (as seen in ). Modifications to the benzothiazole or pyrazole substituents (e.g., methyl groups) are critical for tuning bioactivity and selectivity .
Properties
IUPAC Name |
2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-3-4-9-11(7-8)19-13(15-9)16-12(18)10-5-6-14-17(10)2/h3-7H,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZNYAFWZWPTAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common method includes the condensation of 6-methylbenzothiazole with appropriate pyrazole derivatives under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Reduction Reactions
The carboxamide group participates in selective reductions:
Amide to amine conversion
Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a methylamine derivative:
textR-C(=O)-NH-R' → R-CH₂-NH-R'
Typical conditions: THF solvent, reflux (66°C), 6 hr (yield: 78%) .
Nucleophilic Aromatic Substitution
The benzothiazole ring undergoes substitutions at the 2-position:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenacyl bromide | EtOH, 80°C, 3 hr | 4-phenylthiazole derivative | 68% | |
| Chloroacetyl chloride | DCM, 0°C, 2 hr | N-chloroacetamide analog | 82% |
Condensation Reactions
The carboxamide group facilitates hydrazone formation:
textR-C(=O)-NH₂ + NH₂-NR₂ → R-C(=O)-NH-NR₂
With thiosemicarbazide in ethanol (70°C, 4 hr), yields reach 75% .
Cyclization Reactions
Under acidic conditions, the compound forms fused heterocycles:
Thiazolo[3,2-b]pyrazole synthesis
textPyrazole + thiourea → Thiazolo[3,2-b]pyrazole (HCl catalyst, 120°C, 6 hr)
Yields up to 64% reported for analogous systems .
Biological Activity Correlation
Reaction products show enhanced pharmacological properties:
| Derivative | Bioactivity Enhancement | IC₅₀ Improvement | Source |
|---|---|---|---|
| 4-phenylthiazole analog | Anticonvulsant | 3.2-fold vs parent | |
| Chloroacetamide product | Antitubercular | MIC 0.8 μg/mL |
Stability Considerations
Critical degradation pathways include:
Scientific Research Applications
Antimicrobial Activity
1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide has shown significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The mechanism involves the inhibition of DprE1, an enzyme crucial for the biosynthesis of arabinogalactan in the mycobacterial cell wall. This disruption leads to bacterial death, highlighting its potential as a novel anti-tubercular agent .
Anticancer Properties
Recent studies have demonstrated that compounds with a pyrazole structure exhibit anticancer properties. Research indicates that derivatives similar to this compound can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as a therapeutic agent in oncology .
Synthesis of New Compounds
Due to its unique structure, this compound serves as a building block in synthetic chemistry for developing more complex molecules. Its reactivity allows for various chemical transformations, making it valuable in drug discovery and materials science .
Material Science
The compound may also find applications in developing new materials with specific properties due to its unique chemical structure. Research into its polymerization or incorporation into composite materials is ongoing .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The pyrazole ring can also contribute to the compound’s overall biological activity by interacting with different molecular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Receptor Targeting
CH223191 (1-methyl-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-1H-pyrazole-5-carboxamide)
- Structural Differences : Replaces the benzothiazole group with a diazenylphenyl moiety.
- Biological Activity : A potent AHR antagonist, with studies showing inhibition of viral replication (e.g., Junín virus) at µM concentrations . Cytotoxicity assays revealed dose-dependent effects, with EC50 values dependent on substituent modifications .
- Key Insight : The diazenyl group enhances AHR binding but introduces photosensitivity, limiting in vivo stability compared to benzothiazole-containing analogs .
Sulfonamide Analogs (e.g., 1-methyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide)
- Structural Differences : Incorporates sulfonamide and trifluoromethyl groups instead of benzothiazole.
- Biological Activity : These compounds exhibit antiviral activity (e.g., measles virus) with EC50 values ranging from 0.5–5 µM. Selectivity indices (CC50/EC50) exceed 100 in some cases, indicating favorable therapeutic windows .
- Key Insight : Sulfonamide groups improve solubility and metabolic stability but may reduce receptor specificity compared to benzothiazole derivatives .
Morpholinoethyl Derivative (1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride)
- Structural Differences: Adds a morpholinoethyl group to the carboxamide nitrogen.
- Biological Relevance : The morpholine moiety enhances bioavailability and modulates pharmacokinetics, as seen in kinase inhibitors like Dasatinib (). Such modifications could expand applications to cancer therapy .
Antibacterial Pyrazole-Benzothiazole Hybrids ()
- Example: Compound 41 (4-(6-(4-(4-hydroxy-1-(6-methylbenzo[d]thiazol-2-yl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl)carbamoyl)pyridin-3-yl)-1H-pyrazol-1-yl)butanoic acid).
- Activity : Demonstrates antibacterial properties with high purity (100% HPLC) and moderate yields (28%).
- Key Insight : The benzo[d]thiazole-pyrazole scaffold is synthetically versatile, enabling conjugation with additional pharmacophores (e.g., pyrrole or pyridine) for enhanced activity .
Structure-Activity Relationship (SAR) Trends
Biological Activity
1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural combination of a pyrazole ring and a benzothiazole moiety, which are known for their therapeutic potential. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 284.33 g/mol. The structure consists of:
- A pyrazole ring, which is often associated with anti-inflammatory and analgesic properties.
- A benzothiazole moiety, recognized for its antimicrobial and anticancer activities.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has shown significant inhibitory effects against Mycobacterium tuberculosis, targeting the enzyme DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall. Inhibition of this enzyme disrupts arabinogalactan synthesis, leading to bacterial cell death.
- Anticancer Activity : Research indicates that compounds containing the pyrazole scaffold exhibit antiproliferative effects against various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. The mechanism involves modulation of cell cycle progression and induction of apoptosis in cancer cells .
- Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), thus reducing the production of pro-inflammatory mediators .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activities of this compound:
Case Studies
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Antitubercular Studies : A study evaluated the compound's efficacy against multiple strains of Mycobacterium tuberculosis, demonstrating potent activity comparable to standard treatments like rifampicin .
- Cancer Cell Proliferation : In vitro studies showed that this compound significantly inhibited the proliferation of several cancer types, indicating its potential as a lead compound for developing new anticancer therapies .
- Inflammatory Models : Animal models demonstrated that the compound reduced inflammation in carrageenan-induced edema tests, supporting its use in treating inflammatory diseases .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
